1-Adamantyl diazomethyl ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Adamantyl diazomethyl ketone is a unique organic compound characterized by the presence of an adamantane moiety attached to a diazomethyl ketone group. Adamantane, a tricyclic hydrocarbon, is known for its stability and rigidity, which imparts unique properties to its derivatives. The diazomethyl ketone group is a versatile functional group that can participate in various chemical reactions, making this compound a valuable compound in organic synthesis and research.
Vorbereitungsmethoden
The synthesis of 1-adamantyl diazomethyl ketone typically involves the reaction of 1-adamantyl ketone with diazomethane. The reaction is carried out under controlled conditions to ensure the safe handling of diazomethane, which is a highly reactive and potentially hazardous reagent. The reaction proceeds as follows:
Synthesis of 1-Adamantyl Ketone: This can be achieved by the reaction of 1-bromoadamantane with acetylene in the presence of sulfuric acid and hexane at low temperatures.
Reaction with Diazomethane: The 1-adamantyl ketone is then reacted with diazomethane to form this compound.
Analyse Chemischer Reaktionen
1-Adamantyl diazomethyl ketone undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form adamantyl ketones and carboxylic acids under strong oxidizing conditions.
Reduction: Reduction of the diazomethyl group can yield adamantyl methyl ketones.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Adamantyl diazomethyl ketone has several applications in scientific research:
Organic Synthesis: It serves as a precursor for the synthesis of various adamantyl derivatives, which are valuable in medicinal chemistry and materials science.
Medicinal Chemistry: Adamantyl derivatives are known for their antiviral and antibacterial properties.
Nanomaterials: Adamantane derivatives are used in the synthesis of nanomaterials with unique structural and electronic properties.
Wirkmechanismus
The mechanism of action of 1-adamantyl diazomethyl ketone involves the reactivity of the diazomethyl group. The diazomethyl group can generate carbenes, which are highly reactive intermediates that can participate in various chemical transformations. The adamantane moiety provides stability and rigidity, influencing the reactivity and selectivity of the compound in different reactions .
Vergleich Mit ähnlichen Verbindungen
1-Adamantyl diazomethyl ketone can be compared with other adamantyl derivatives, such as:
1-Adamantyl Ketone: Lacks the diazomethyl group and has different reactivity and applications.
1-Adamantyl Methyl Ketone: Formed by the reduction of this compound, with distinct chemical properties.
1-Adamantyl Acetic Acid: Another adamantyl derivative with different functional groups and applications
The uniqueness of this compound lies in the presence of the diazomethyl group, which imparts unique reactivity and allows for the generation of carbenes, making it a valuable compound in organic synthesis and research.
Eigenschaften
CAS-Nummer |
5934-69-0 |
---|---|
Molekularformel |
C12H16N2O |
Molekulargewicht |
204.27 g/mol |
IUPAC-Name |
1-(1-adamantyl)-2-diazoethanone |
InChI |
InChI=1S/C12H16N2O/c13-14-7-11(15)12-4-8-1-9(5-12)3-10(2-8)6-12/h7-10H,1-6H2 |
InChI-Schlüssel |
GONIHHFXBAOLKR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)C=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.